3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the copper-catalyzed reaction of α, β-unsaturated keto/ester methyleneindolinone with sodium azide at room temperature. This reaction proceeds via an azide-alkene cyclization and ring expansion rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, ensuring minimal environmental impact and high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
[1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazole-fused heterocyclic compound with similar structural features.
[1,2,3]triazolo[1,5-c]quinazolin-5(6H)-one: A closely related compound with comparable biological activities.
Uniqueness
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of both sulfonyl and ethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-4-18-9-5-7-11-20(18)26-23-19-10-6-8-12-21(19)30-24(27-23)25(28-29-30)33(31,32)22-15-16(2)13-14-17(22)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGOSAGNCTVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.